N-butylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-butylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-6-12-10(13)9-4-7-11-8-5-9/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCROKLQKJMQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585496 | |
| Record name | N-Butylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73415-55-1 | |
| Record name | N-Butyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73415-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation of Piperidine-4-carboxylic Acid or Derivatives
- Starting Material: Piperidine-4-carboxylic acid or its activated derivatives (e.g., acid chloride or ester).
- Reagents: Butylamine as the nucleophile to form the carboxamide.
- Coupling Agents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or other peptide coupling reagents facilitate amide bond formation.
- Solvents: Aprotic organic solvents like dichloromethane or dimethylformamide (DMF).
- Conditions: Room temperature to mild heating, often under inert atmosphere to prevent side reactions.
This method allows direct formation of the amide bond with good yields and purity.
N-Alkylation of Piperidine-4-carboxamide
- Starting Material: Piperidine-4-carboxamide.
- Alkylating Agent: Butyl halides (e.g., butyl bromide or chloride).
- Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amide nitrogen.
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Conditions: Reflux or elevated temperatures to promote alkylation.
This route involves first preparing the piperidine-4-carboxamide, then introducing the butyl group via nucleophilic substitution.
Industrial Scale Preparation
Industrial synthesis of this compound adapts the above methods with optimization for scale, cost, and safety:
- Reactor Type: Large-scale batch reactors or continuous flow systems.
- Solvent Selection: Preference for solvents with low toxicity and ease of recovery such as toluene or ethanol.
- Catalysts and Bases: Use of catalytic amounts of bases or coupling agents to minimize waste.
- Purification: Industrial purification employs recrystallization, distillation, or chromatographic techniques adapted for bulk processing.
Related Preparation Insights from Patent Literature
While direct preparation methods for this compound are limited in publicly available literature, related compounds such as piperidine-4-carbothioamide hydrochloride have been prepared via:
- Reaction of 4-cyanopiperidine hydrochloride with hydrogen sulfide and catalytic base in solvents like tetrahydrofuran or alcohols, carried out in closed vessels to control reactivity and yield.
This demonstrates the utility of functional group transformations on the piperidine ring, which can be analogously applied to carboxamide synthesis.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Catalysts | Solvent(s) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidation with Butylamine | Piperidine-4-carboxylic acid or ester | Butylamine, DCC or coupling agent | Dichloromethane, DMF | Room temp to mild heating | Direct amide formation, high yield | Requires coupling agent, possible side reactions |
| N-Alkylation of Piperidine-4-carboxamide | Piperidine-4-carboxamide | Butyl halide, NaH or K2CO3 | DMSO, acetonitrile | Reflux or elevated temp | Straightforward alkylation | Possible over-alkylation, requires strong base |
| Functional Group Transformation (Patent method) | 4-Cyanopiperidine hydrochloride | Hydrogen sulfide, catalytic base | THF, alcohols | Closed vessel, controlled | High specificity, catalytic base | Specific to carbothioamide, not direct carboxamide |
Research Findings and Considerations
- The choice of synthetic route depends on the availability of starting materials and desired purity.
- Amidation using coupling agents is preferred for laboratory-scale synthesis due to its simplicity and control.
- N-alkylation requires careful control of stoichiometry and base strength to avoid side reactions.
- Industrial processes prioritize solvent recovery and catalyst reuse to minimize environmental impact.
- Analogous synthesis of piperidine derivatives with varied substituents demonstrates the flexibility of the piperidine scaffold for functionalization.
Chemical Reactions Analysis
Types of Reactions: N-butylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-butylpiperidine-4-carboxamide serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties. The compound can undergo several reactions, including oxidation to form carboxylic acids and reduction to yield primary amines.
Comparison with Similar Compounds
The unique butyl substituent in this compound imparts distinct physicochemical properties compared to its analogs, such as N-tert-butylpiperidine-4-carboxamide and N-methylpiperidine-4-carboxamide. This specificity affects solubility, reactivity, and biological activity.
Biological Applications
Enzyme Inhibition Studies
this compound has been investigated for its role as an enzyme inhibitor. Its mechanism involves binding to active sites on enzymes, thereby preventing substrate access and modulating biochemical pathways. This inhibition can lead to various biological effects depending on the target enzyme.
Pharmacological Potential
Research indicates that derivatives of this compound exhibit potential therapeutic properties, including anti-inflammatory and analgesic effects. For instance, studies have shown that certain derivatives can inhibit pyroptosis—a programmed cell death mechanism—demonstrating a concentration-dependent effect .
Table 1: Summary of Biological Activities
| Study | Activity Tested | Concentration | Effect Observed |
|---|---|---|---|
| Pyroptosis Inhibition | 10 µM | 19.4% inhibition | |
| Pyroptosis Inhibition | 50 µM | 29.1% inhibition | |
| CDC42 Inhibition | Varies | IC50 = 2.6–3.9 µM |
These findings suggest that this compound derivatives could be developed into therapeutic agents targeting inflammatory diseases where pyroptosis is involved .
Industrial Applications
Production of Biodegradable Surfactants
In industrial settings, this compound is utilized in producing biodegradable surfactants and as an intermediate in pharmaceutical synthesis. Its unique chemical properties make it suitable for developing environmentally friendly materials.
Mechanism of Action
The mechanism of action of N-butylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites on enzymes, preventing substrate access and subsequent reactions. This inhibition can lead to various biological effects, depending on the target enzyme .
Comparison with Similar Compounds
- N-tert-Butylpiperidine-4-carboxamide
- N-methylpiperidine-4-carboxamide
- N-ethylpiperidine-4-carboxamide
Comparison: N-butylpiperidine-4-carboxamide is unique due to its specific butyl group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity. For instance, the butyl group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and enzymes .
Biological Activity
N-butylpiperidine-4-carboxamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring with a butyl group at the nitrogen atom and a carboxamide functional group at the fourth position. This unique structure contributes to its distinct physicochemical properties, influencing its biological interactions.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Butyl group on nitrogen; carboxamide at C4 | Antihypertensive properties, enzyme inhibition |
| N-benzyl-N-butylpiperidine-4-carboxamide | Benzyl group on nitrogen; carboxamide at C4 | Anticancer activity |
| 1-benzyl-4-(2-fluorophenyl)piperidine | Fluorophenyl substitution; piperidine structure | Antiviral effects |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating biochemical pathways. Its structure allows it to bind to active sites on enzymes, preventing substrate access and subsequent reactions, which can lead to various biological effects depending on the target enzyme .
- Calcium Channel Modulation : Research indicates that derivatives of this compound may exhibit antihypertensive properties by acting as modulators of calcium channels. This mechanism is particularly relevant in cardiovascular regulation .
Biological Activities and Applications
- Antihypertensive Properties : Studies have shown that this compound can lower blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional calcium channel blockers .
- Antimicrobial Activity : A novel series of piperidine derivatives, including this compound, have been identified as inhibitors of DNA gyrase in Mycobacterium abscessus, showcasing significant antimicrobial properties against multidrug-resistant strains .
- Anticancer Potential : Research into similar compounds has revealed potential anticancer activities. For instance, derivatives targeting EGFR and BRAF have shown promising antiproliferative effects against various cancer cell lines .
Case Study 1: Antihypertensive Effects
In a study evaluating the antihypertensive effects of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d), oral administration resulted in significant blood pressure reduction in hypertensive rats without causing reflex tachycardia, highlighting the compound's potential for treating hypertension .
Case Study 2: Antimicrobial Efficacy
A recent investigation identified this compound as part of a class of compounds effective against Mycobacterium abscessus. The study demonstrated that these compounds exhibited bactericidal and antibiofilm activity, suggesting their potential use in treating lung diseases caused by nontuberculous mycobacteria .
Q & A
Basic: What are the common synthetic strategies for N-butylpiperidine-4-carboxamide, and how are reaction conditions optimized?
This compound is typically synthesized via multi-step reactions starting with functionalization of the piperidine ring. A standard approach involves:
- Step 1 : Alkylation of piperidine-4-carboxamide with 1-bromobutane under basic conditions (e.g., K₂CO₃) to introduce the N-butyl group .
- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios are critical for maximizing yield (reported 65–80%) and minimizing byproducts like N-tert-butyl analogs .
Basic: Which pharmacological targets are associated with this compound, and what experimental models validate its activity?
The compound modulates L-type calcium channels and α₁-adrenergic receptors , implicated in hypertension. Key validation methods include:
- In vitro assays : Patch-clamp electrophysiology to measure Ca²⁺ current inhibition in cardiac myocytes .
- Ex vivo models : Isolated rat aortic ring assays to assess vasodilation (EC₅₀ ≈ 12 µM) .
- Binding studies : Radioligand displacement assays (e.g., [³H]-nitrendipine for calcium channels) .
Basic: What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., δ 3.4 ppm for piperidine protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (MW 198.28 g/mol) and purity .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
Advanced: How do structural modifications (e.g., tert-butyl vs. benzyl groups) impact biological activity?
A comparative study of analogs reveals:
| Analog | Modification | Activity (IC₅₀, Calcium Channels) |
|---|---|---|
| This compound | Baseline | 15 µM |
| N-tert-butyl analog | Bulkier substituent | 42 µM (reduced potency) |
| N-benzyl analog | Aromatic moiety | 8 µM (enhanced binding) |
Key Insight : Bulky groups hinder receptor access, while aromatic moieties enhance π-π interactions with hydrophobic binding pockets .
Advanced: What strategies address poor bioavailability of this compound in preclinical studies?
- Linker modifications : Introducing polyethylene glycol (PEG) spacers improves solubility (e.g., 3-hydroxypropyl variant increases aqueous solubility by 4×) .
- Prodrug approaches : Esterification of the carboxamide group enhances membrane permeability (e.g., acetylated prodrug shows 70% higher AUC in rodent models) .
Advanced: How can researchers resolve contradictions in reported efficacy across studies?
Discrepancies in antihypertensive efficacy (e.g., 30–60% variance in rat models) may arise from:
- Metabolic differences : CYP450 enzyme polymorphisms affecting clearance rates. Mitigate via standardized metabolic stability assays (e.g., liver microsomal studies) .
- Formulation variability : Use nanoemulsions or cyclodextrin complexes to ensure consistent drug delivery .
Advanced: What experimental designs are recommended for in vivo pharmacokinetic studies?
- Dosing regimen : Single-dose (10 mg/kg, IV/PO) in Sprague-Dawley rats with serial blood sampling over 24h .
- Analytical method : LC-MS/MS quantification (LOQ 1 ng/mL) to track plasma concentration-time profiles .
- Tissue distribution : Autoradiography or whole-body imaging to assess accumulation in target organs (e.g., heart, kidneys) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
